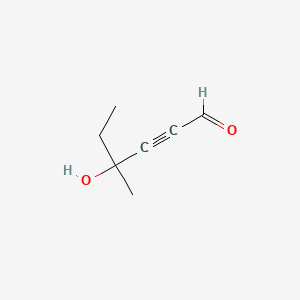

4-Hydroxy-4-methylhex-2-ynal

Description

Contextual Significance of Alkynals and Hydroxy-Substituted Carbonyls in Contemporary Organic Synthesis

Alkynals, which are compounds containing both an alkyne and an aldehyde, are highly valued in organic synthesis. The aldehyde can act as an electrophile or be converted into various other functional groups, while the alkyne is a versatile handle for a wide range of transformations, including cycloadditions, reductions, and coupling reactions. Their ability to participate in tandem or cascade reactions, where multiple bonds are formed in a single operation, makes them particularly powerful for efficient synthesis. beilstein-journals.orgthieme-connect.com For instance, alkynals are known to undergo intramolecular carbocyclizations promoted by Brønsted acids to form cyclic enones, which are important structural motifs in many biologically active natural products. rsc.org

Similarly, hydroxy-substituted carbonyl compounds are pivotal intermediates in organic synthesis. The hydroxyl group can direct the stereochemical outcome of reactions at adjacent centers and can be a site for further functionalization. The synthesis of these motifs, particularly those with steric hindrance, is an active area of research, with methods like radical-radical coupling being developed to access them under mild conditions. ucl.ac.uk The combination of these two functionalities in one molecule, as seen in 4-Hydroxy-4-methylhex-2-ynal, offers a rich platform for chemical exploration.

Overview of Molecular Architecture and Potential for Chemical Transformations

The molecular structure of this compound presents a unique combination of reactive sites. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of classic carbonyl reactions. The carbon-carbon triple bond of the alkyne can undergo addition reactions, be a partner in cycloadditions, or be functionalized through metal-catalyzed processes. The tertiary hydroxyl group, positioned at a propargylic position, can influence the reactivity of the alkyne and can also be a leaving group in certain transformations.

This arrangement of functional groups allows for a diverse range of potential chemical transformations. For example, the compound could undergo intramolecular reactions, such as cyclization, to form heterocyclic or carbocyclic systems. The aldehyde could be selectively reduced or oxidized, or it could be used in olefination reactions. The alkyne could be hydrated to form a ketone, or it could participate in click chemistry. The hydroxyl group could be acylated or etherified to modify the compound's properties.

Strategic Positioning within Modern Organic Chemistry Research Paradigms

The strategic value of this compound lies in its potential as a starting material for the synthesis of complex target molecules, including natural products and pharmaceutically active compounds. Its polyfunctionality allows for the application of modern synthetic strategies such as diversity-oriented synthesis, where a single starting material is used to generate a library of structurally diverse compounds.

Furthermore, the presence of multiple reactive sites makes it an ideal substrate for the development of new catalytic methods that can achieve high levels of chemo-, regio-, and stereoselectivity. The ability to selectively transform one functional group in the presence of others is a significant challenge in organic synthesis, and molecules like this compound provide an excellent testing ground for new synthetic methodologies.

Compound Data

Structure

3D Structure

Properties

CAS No. |

58678-93-6 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

4-hydroxy-4-methylhex-2-ynal |

InChI |

InChI=1S/C7H10O2/c1-3-7(2,9)5-4-6-8/h6,9H,3H2,1-2H3 |

InChI Key |

LCRSPNGZOFSDHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#CC=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 4 Methylhex 2 Ynal and Structural Analogs

Indirect Synthetic Pathways via Precursor Transformations

Indirect methods focus on creating the target molecule by modifying existing molecular frameworks that already contain some of the required structural features. These transformations include derivatization, functional group interconversions, and rearrangement reactions.

Derivatization and Functional Group Interconversions of Related Unsaturated Alcohols and Carbonyls

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. researchgate.net For 4-hydroxy-4-methylhex-2-ynal, the most logical FGI approach involves the selective oxidation of a precursor diol.

A plausible precursor is 4-methylhex-2-yne-1,4-diol. The synthetic challenge in this approach lies in the selective oxidation of the primary alcohol at the C1 position to an aldehyde, without affecting the tertiary alcohol at C4. A variety of modern oxidation reagents are suited for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC), the Dess-Martin periodinane (DMP), or conditions for a Swern or Parikh-Doering oxidation are known to efficiently convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. libretexts.org

The general transformation can be represented as: Starting Material: 4-methylhex-2-yne-1,4-diol Transformation: Selective oxidation of the primary hydroxyl group. Product: this compound

Conversely, another FGI pathway could start from a precursor containing a carboxylic acid or ester function, such as 4-hydroxy-4-methylhex-2-ynoic acid or its corresponding ester. The reduction of these functionalities to the aldehyde oxidation state can be achieved using specific reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes, particularly at low temperatures. nih.gov

Derivatization strategies often involve the use of protecting groups. For instance, the tertiary alcohol of a precursor could be protected (e.g., as a silyl (B83357) ether) to allow for harsh chemical modifications on other parts of the molecule. Following the necessary transformations, the protecting group would be removed to yield the final product.

| FGI Pathway | Precursor | Key Reagent/Reaction | Functional Group Change |

| Oxidation | 4-methylhex-2-yne-1,4-diol | PCC, DMP, Swern Oxidation | Primary Alcohol → Aldehyde |

| Reduction | Methyl 4-hydroxy-4-methylhex-2-ynoate | DIBAL-H | Ester → Aldehyde |

Rearrangement Reactions (e.g., considerations of Claisen or other sigmatropic rearrangements in related systems)

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that reorganize the sigma and pi bonds within a molecule, often with high stereospecificity. researchgate.net While no direct sigmatropic rearrangement yields this compound, several such reactions in related propargylic systems are well-established and offer conceptual pathways.

The Claisen rearrangement , a wikipedia.orgwikipedia.org-sigmatropic reaction, typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org A hypothetical variant applicable here could involve a propargyl vinyl ether system. Although not leading directly to the target α,β-unsaturated ynal, it demonstrates how C-C bonds can be formed via rearrangement in unsaturated systems. More relevantly, the wikipedia.orgwikipedia.org-sigmatropic rearrangement of propargyl alkynyl ethers has been shown to proceed at low temperatures to furnish allenyl ketenes, which can be trapped with alcohols to produce complex conjugated dienes. rsc.org

Another class of relevant rearrangements involves propargylic alcohols themselves. Rhodium-catalyzed reactions of tertiary propargylic alcohols can undergo a tandem oxonium ylide formation followed by a wikipedia.orgrsc.org-sigmatropic rearrangement to produce substituted allenes. nih.govacs.org This reaction competes with the more common O-H insertion and is favored for highly substituted propargylic alcohols. acs.org While the product is an allene (B1206475) rather than an ynal, this chemistry highlights a key reactivity pattern of the propargylic alcohol motif present in the target molecule's precursors.

| Rearrangement Type | Precursor Class | Typical Product Class | Relevance to Target Synthesis |

| Claisen Rearrangement | Allyl Vinyl Ethers | γ,δ-Unsaturated Carbonyls | C-C bond formation in unsaturated systems wikipedia.org |

| Propargyl Alkynyl Ether Rearrangement | Propargyl Alkynyl Ethers | Allenyl Ketenes / Dienoates | wikipedia.orgwikipedia.org-Sigmatropic shift in a propargylic system rsc.org |

| wikipedia.orgrsc.org-Sigmatropic Rearrangement | Tertiary Propargylic Alcohols | α-Hydroxy Allenes | Rearrangement involving the propargylic alcohol moiety nih.gov |

Convergent Synthesis from Smaller Functionalized Precursors

Convergent synthesis is an efficient strategy where a complex molecule is assembled from smaller, independently prepared fragments. acs.orgresearchgate.net For this compound, a logical disconnection is at the C3-C4 bond. This suggests a convergent approach involving the nucleophilic addition of a C3 alkyne fragment to a C4 carbonyl-containing fragment.

The key transformation would be the addition of a metallated derivative of but-1-yne to a suitable three-carbon electrophile bearing the aldehyde functionality. A practical electrophile would be a protected form of 2-oxopropanal (methylglyoxal). For example, the addition of but-1-ynyllithium or a corresponding Grignard or zinc reagent to the keto-aldehyde would form the desired carbon skeleton. Subsequent deprotection would reveal the final product.

Fragment A (Nucleophile): But-1-yne anion (e.g., from n-BuLi treatment of but-1-yne)

Fragment B (Electrophile): A protected form of 2-oxopropanal, such as 1,1-diethoxypropan-2-one.

Reaction: Nucleophilic addition of Fragment A to the ketone carbonyl of Fragment B.

Post-Reaction Workup: Hydrolysis of the acetal (B89532) to unveil the aldehyde.

This approach is highly flexible, as various organometallic alkyne reagents can be employed, offering control over reactivity. libretexts.orglibretexts.org The addition of terminal alkynes to carbonyl groups is a fundamental and widely used C-C bond-forming reaction. nih.govresearchgate.net

Stereoselective Synthesis of Enantiomers and Diastereomers

The C4 carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer requires asymmetric methods, which can be broadly divided into catalytic and auxiliary-based strategies.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a premier strategy for accessing enantiomerically pure compounds. In the context of the convergent synthesis described above, the key C-C bond-forming step can be rendered enantioselective. The catalytic asymmetric addition of terminal alkynes to aldehydes and ketones is a well-developed field. pnas.org

This can be achieved by reacting a terminal alkyne with an alkylzinc reagent (like diethylzinc, Et₂Zn) in the presence of a chiral ligand. pnas.org A prominent example involves using chiral 1,1'-bi-2-naphthol (B31242) (BINOL) as the ligand to promote the highly enantioselective addition of alkynylzincs to aldehydes. pnas.org For the synthesis of this compound, one could envision the addition of ethylzinc (B8376479) acetylide to 3-oxobutanal (a diketone) or, more practically, the addition of an ethyl group (from diethylzinc) to a suitable yne-keto-aldehyde precursor in the presence of a chiral catalyst.

A powerful related method is the catalytic, stereoselective cross-aldol reaction between unmodified aldehydes and ynals. rsc.org Research has shown that a cooperative catalyst system, combining an amine (like a prolinol ether), a metal salt (like CuI), and a Brønsted acid, can achieve remarkably high diastereo- and enantioselectivity in the synthesis of propargylic alcohols. researchgate.netrsc.org This method could be adapted to construct the chiral alcohol core of the target molecule.

| Catalytic System | Reactants | Chiral Mediator | Key Advantage |

| Zinc-BINOL | Alkynylzinc + Aldehyde | (S)- or (R)-BINOL | High enantioselectivity for a broad range of substrates pnas.org |

| Prolinol-Cu(I) | Aldehyde + Ynal | Chiral Prolinol Ether | High diastereo- and enantioselectivity in aldol reaction rsc.org |

Chiral Auxiliary-Mediated Strategies

An alternative to asymmetric catalysis involves the use of a chiral auxiliary. In this strategy, a starting material is covalently bonded to a chiral, non-racemic molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction before it is cleaved off.

For the synthesis of (R)- or (S)-4-hydroxy-4-methylhex-2-ynal, one could attach a chiral auxiliary to a precursor molecule. For instance, a precursor like 2-oxopropanoic acid could be attached to an Evans chiral auxiliary (an oxazolidinone). The addition of a but-1-yne nucleophile to the ketone carbonyl would proceed diastereoselectively, directed by the steric influence of the auxiliary. Subsequent removal of the auxiliary and reduction of the carboxylic acid to the aldehyde would yield the enantiomerically enriched target molecule.

Another established method involves the diastereoselective alkynylation of chiral N-p-tolylsulfinylimines. kcl.ac.uk A related strategy could be developed where a chiral sulfinamide is used to form a chiral sulfinylimine with a keto-aldehyde precursor. The addition of the organometallic alkyne would be facially selective, and subsequent hydrolysis of the imine would reveal the chiral tertiary alcohol and the aldehyde. While these specific applications to this compound are speculative, they are based on robust and predictable methodologies in modern asymmetric synthesis.

Biocatalytic Approaches

While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, the broader field of biocatalysis offers a powerful toolkit for the synthesis of structurally similar chiral propargyl alcohols and α,β-unsaturated aldehydes. These enzymatic methods provide pathways to high enantiopurity and selectivity under mild reaction conditions, addressing some of the challenges faced by traditional chemical synthesis. The strategies discussed below for analogous structures highlight the potential for developing a biocatalytic synthesis of this compound.

One of the most established biocatalytic strategies for obtaining enantiomerically enriched propargylic alcohols is through the kinetic resolution of a racemic mixture. rsc.org This method relies on the enantioselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. rsc.orgmdpi.com A significant drawback of this approach is the theoretical maximum yield of 50% for a single enantiomer. rsc.org

To overcome the yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) has been developed. DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer, theoretically enabling a 100% yield of the desired enantiopure product. mdpi.com For propargylic alcohols, this has been achieved by combining a lipase (B570770) with a metal catalyst that facilitates the racemization of the alcohol. mdpi.com

More advanced strategies involve deracemization through a two-step enzymatic cascade in a one-pot setting. acs.orgresearchgate.netnih.gov This approach first employs an oxidase, such as a peroxygenase from Agrocybe aegerita (rAaeUPO), to convert the racemic propargylic alcohol into the corresponding prochiral ketone. acs.orgresearchgate.netnih.gov Subsequently, an enantioselective alcohol dehydrogenase (ADH) reduces the ketone to a single enantiomer of the alcohol. acs.orgresearchgate.netnih.gov The choice of ADH dictates the stereochemical outcome, with (R)-selective and (S)-selective ADHs available from various microbial sources like Lactobacillus kefir and Thermoanaerobacter brokii, respectively. acs.orgresearchgate.netnih.gov This method has been successfully applied to a range of propargylic alcohols, achieving high enantiomeric excess (ee) and good yields. acs.orgresearchgate.netnih.gov

The aldehyde functionality of this compound is analogous to other α,β-unsaturated aldehydes that have been synthesized using biocatalytic oxidation. Whole-cell biocatalysis, utilizing genetically engineered Escherichia coli, has proven effective for the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes. nih.gov These systems can be designed to co-express an alcohol dehydrogenase (ADH) for the oxidation step and an NADPH oxidase (NOX) for the regeneration of the NADP⁺ cofactor, which is crucial for the economic viability of the process. nih.gov The oxygen supply, often a limiting factor, can be enhanced by the co-expression of hemoglobin. nih.gov This integrated system has been shown to efficiently convert various α,β-unsaturated alcohols with high yields. nih.gov

Another relevant biocatalytic method involves the reduction of α,β-unsaturated carboxylic acids. rsc.org Carboxylic acid reductases (CARs) can be used to convert these acids to the corresponding aldehydes, which are then further reduced to allylic alcohols by endogenous or co-expressed alcohol dehydrogenases. rsc.org This demonstrates the potential to form the alcohol and aldehyde functionalities from a carboxylic acid precursor.

The table below summarizes key findings from research on biocatalytic approaches for the synthesis of structural analogs of this compound.

| Biocatalytic Strategy | Enzyme(s) | Substrate Type | Product Type | Key Findings | Reference(s) |

| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435) | Racemic secondary propargylic alcohols | Enantioenriched propargylic alcohols and esters | A key strategy for obtaining enantio-enriched propargylic alcohols, though limited by a 50% theoretical yield for one enantiomer. | rsc.orgmdpi.com |

| Deracemization Cascade | Peroxygenase (rAaeUPO) and Alcohol Dehydrogenase (ADH) | Racemic propargylic alcohols | Enantiopure propargylic alcohols | A one-pot, two-step cascade yields a broad range of enantioenriched alcohols in 70–99% yield. | acs.orgresearchgate.netnih.gov |

| Whole-Cell Oxidation | Alcohol Dehydrogenase (ADH), NADPH Oxidase (NOX), Hemoglobin (HGB) in E. coli | α,β-Unsaturated alcohols | α,β-Unsaturated aldehydes | Efficiently converts various α,β-unsaturated alcohols to the corresponding aldehydes, overcoming poor selectivity and overoxidation seen in chemical routes. | nih.gov |

| Chemo-enzymatic Synthesis | Carboxylic Acid Reductase (CAR) and Wittig Reagents | Carboxylic acids | α,β-Unsaturated esters | A two-step process involving enzymatic reduction to an aldehyde followed by a chemical Wittig reaction to extend the carbon chain. | beilstein-journals.org |

| Combined Gold and Biocatalysis | Au(I) catalyst and Transaminase (ATA) | Alkynes | Chiral amines | A one-pot reaction where a gold catalyst hydrates the alkyne to a ketone, which is then aminated by a transaminase. | chemrxiv.orgchemrxiv.org |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Mechanistic Pathways for Key Synthetic Reactions

The formation of 4-Hydroxy-4-methylhex-2-ynal, a tertiary propargylic alcohol, can be achieved through several synthetic strategies, with the aldol (B89426) reaction being a primary method.

Detailed Mechanisms of Aldol Reactions

The synthesis of γ-hydroxyalkynals like this compound can be envisioned through an aldol-type addition of an enolizable carbonyl compound to an alkynal, or more commonly, the addition of a metal acetylide to a ketone. In the context of forming this compound, the key transformation is the addition of an ethynyl (B1212043) nucleophile to 2-butanone.

A common approach involves the deprotonation of a terminal alkyne, such as propyne, with a strong base like n-butyllithium to form a lithium acetylide. This highly nucleophilic acetylide then attacks the electrophilic carbonyl carbon of 2-butanone. The reaction proceeds through a nucleophilic addition mechanism, forming a lithium alkoxide intermediate. Subsequent protonation of this intermediate, typically through an aqueous workup, yields the final product, this compound. libretexts.org

Alternatively, organocatalytic methods can be employed. For instance, proline and its derivatives have been shown to catalyze intermolecular aldol reactions. nih.govresearchgate.netpreprints.orgrsc.orgwikipedia.orgresearchgate.net The proposed mechanism for a proline-catalyzed reaction involves the formation of an enamine intermediate from the ketone (or aldehyde) and the secondary amine of proline. researchgate.netwikipedia.org This enamine then acts as the nucleophile, attacking the electrophilic partner. However, for the synthesis of a tertiary alcohol like this compound, the more relevant pathway is the direct addition of a nucleophile to a ketone.

Catalytic Cycles in Organocatalytic and Metal-Catalyzed Processes

Organocatalytic Processes:

In organocatalysis, particularly for reactions resembling the synthesis of chiral tertiary propargylic alcohols, N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts. nih.gov A plausible organocatalytic approach for a related transformation involves the enantioselective benzoin (B196080) reaction between an aldehyde and an ynone, catalyzed by a chiral NHC. nih.gov The catalytic cycle for such a reaction generally involves the formation of a Breslow intermediate from the aldehyde and the NHC. This intermediate then acts as the nucleophile, attacking the electrophilic ynone to form the tertiary alkynyl carbinol. nih.gov

Metal-Catalyzed Processes:

Metal-catalyzed additions of terminal alkynes to ketones are highly effective for synthesizing tertiary propargylic alcohols. Zinc-based catalysts are particularly common. For instance, a dinuclear zinc catalyst derived from proline can facilitate the alkynylation of aldehydes. nih.gov A proposed catalytic cycle for a dinuclear zinc-catalyzed alkynylation involves the coordination of two equivalents of a zinc acetylide to the catalyst complex. nih.gov The aldehyde then coordinates to this complex at a sterically accessible site. The transfer of the alkynyl group to the aldehyde sets the stereochemistry, and subsequent transmetalation with another zinc acetylide releases the product alkoxide and regenerates the active catalyst. nih.gov

Similarly, Zn(salen) complexes can catalyze the asymmetric addition of alkynylzinc reagents to ketones. thieme-connect.comresearchgate.net The reaction is believed to proceed via an in-situ generated zinc complex of the salen ligand which coordinates both the alkynylzinc species and the ketone, facilitating the enantioselective transfer of the alkyne. thieme-connect.com

Copper catalysts are also employed in these transformations. For example, a Cu-H-catalyzed kinetic resolution of tertiary propargylic alcohols has been reported, highlighting the utility of copper in stereoselective reactions involving these motifs. researchgate.net

Below is a data table summarizing various catalytic systems used in the synthesis of related chiral alcohols.

| Catalyst System | Reactants | Product Type | Reference |

| Proline-derived dinuclear zinc | Terminal alkynes and α,β-unsaturated aldehydes | Chiral propargylic alcohols | nih.gov |

| Zn(salen) complex | Terminal alkynes and ketones | Chiral tertiary propargylic alcohols | thieme-connect.comresearchgate.net |

| Chiral N-heterocyclic carbene (NHC) | Aldehydes and ynones | Enantioenriched tertiary alkynyl carbinols | nih.gov |

| Pd/Cu with chiral phosphoramidite (B1245037) ligand | Cyclobutanones and terminal alkynes | Chiral alkynylated indanones | rsc.orgrsc.org |

Pericyclic Reaction Mechanisms Relevant to Related Structures

Pericyclic reactions are less common for the direct synthesis of a simple acyclic molecule like this compound. However, they are frequently proposed as key steps in more complex transformations involving alkynes, particularly in gold(I)-catalyzed reactions. acs.orgresearchgate.netacs.org For example, gold(I) catalysts can activate alkynes, making them susceptible to intramolecular reactions that can involve pericyclic steps. acs.orgresearchgate.net These reactions often lead to a significant increase in molecular complexity. While not directly applicable to the primary synthesis of this compound, understanding these mechanisms is crucial when considering potential side reactions or further transformations of the molecule. For instance, gold(I)-catalyzed cycloisomerization of enynes can proceed through pathways involving intermediates that resemble cyclopropyl (B3062369) gold carbenes, which can then undergo rearrangements. acs.org

Stereochemical Control Mechanisms

Achieving high levels of enantioselectivity and diastereoselectivity is a central challenge in the synthesis of chiral molecules like this compound.

Origin of Enantioselectivity and Diastereoselectivity in Synthetic Routes

The origin of stereoselectivity in the synthesis of chiral propargylic alcohols lies in the ability of the chiral catalyst or auxiliary to create a diastereomeric transition state with a significant energy difference between the pathways leading to the two enantiomers.

In metal-catalyzed reactions, the chiral ligand bound to the metal center creates a chiral environment around the reactive site. For example, in the zinc-catalyzed alkynylation of ketones using a chiral salen ligand, the ketone and the alkynylzinc reagent coordinate to the chiral zinc complex in a specific orientation. thieme-connect.comresearchgate.net This enforced geometry in the transition state favors the attack of the nucleophile from one face of the ketone over the other, leading to the preferential formation of one enantiomer. Computational studies on similar copper-catalyzed additions of enynes to ketones suggest that the ketone addition step is the stereo-controlling step. preprints.orgmdpi.com

In organocatalytic reactions, such as those using proline derivatives, the stereoselectivity is often explained by the formation of a well-defined transition state. For instance, in proline-catalyzed aldol reactions, a proposed transition state involves a hydrogen bond between the carboxylic acid of proline and the aldehyde, which helps to lock the conformation and direct the facial selectivity of the nucleophilic attack. nih.govresearchgate.netwikipedia.org

The diastereoselectivity in these reactions is often governed by Zimmerman-Traxler-type transition states, where the substituents on the reactants orient themselves to minimize steric interactions. ed.ac.uk

Role of Chiral Environment and Substrate-Catalyst Interactions

The chiral environment provided by the catalyst is paramount for achieving high enantioselectivity. This environment is created by the three-dimensional arrangement of the chiral ligand around the metal center or the active site of the organocatalyst.

Substrate-Catalyst Interactions:

Non-covalent interactions between the substrate and the catalyst play a crucial role in stabilizing the favored transition state. These interactions can include:

Hydrogen Bonding: As seen in proline catalysis, hydrogen bonding can pre-organize the substrates in the transition state, leading to high stereocontrol. nih.govresearchgate.netwikipedia.org

Steric Repulsion: Bulky groups on the chiral ligand can block one face of the electrophile, forcing the nucleophile to attack from the less hindered face. rsc.orgrsc.org

π-π Stacking: In reactions involving aromatic substrates, π-π stacking interactions between the aromatic rings of the substrate and the chiral ligand can contribute to the stability of the transition state.

Hydrophobic Interactions: In aqueous media, hydrophobic interactions between the catalyst and the substrate can drive the formation of specific transition state assemblies. nih.gov

Computational models and mechanistic studies have been instrumental in understanding these intricate substrate-catalyst interactions and rationalizing the observed stereochemical outcomes. nih.govpreprints.orgrsc.orgmdpi.com

Below is a data table summarizing key interactions influencing stereoselectivity.

| Interaction Type | Catalytic System Example | Role in Stereocontrol | Reference |

| Hydrogen Bonding | Proline-catalyzed aldol reaction | Pre-organization of substrates in the transition state | nih.govresearchgate.netwikipedia.org |

| Steric Repulsion | Pd/Cu with chiral TADDOL-derived phosphoramidite | Blocks one face of the electrophile, directing nucleophilic attack | rsc.orgrsc.org |

| Bimetallic Cooperation | Dinuclear Zinc-Proline complex | Dual activation and defined spatial arrangement of reactants | nih.gov |

Dynamic Processes and Isomerization Phenomena

The structural features of this compound, including a hydroxyl group, a carbon-carbon triple bond, and an aldehyde functional group, give rise to several potential dynamic processes and isomerization phenomena. These include tautomerism and both configurational and conformational isomerism.

Tautomerism Considerations (e.g., keto-enol tautomerism in related systems)

The concept of extended π-conjugation influencing the thermodynamic driving force for proton transfer suggests that tautomers with more extensive resonance stabilization would be more favorable. acs.org In the case of this compound, the potential for extended conjugation in a tautomeric form could influence the position of the equilibrium.

Configurational and Conformational Isomerization Dynamics

Configurational Isomerism: The primary source of configurational isomerism in this compound would be related to the geometry around any double bonds that might be formed through isomerization or reaction. The parent compound, with its alkyne unit, does not exhibit E/Z isomerism. However, if the triple bond is reduced to a double bond, geometrical isomers would become a significant consideration.

Conformational Isomerism: this compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements of its atoms known as conformations or conformers. iitk.ac.in The rotation around the C-C single bonds, such as the one connecting the ethyl group to the chiral center, will result in various staggered and eclipsed conformations. iitk.ac.in The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the aldehyde oxygen. The most stable conformation will be the one that minimizes these steric and electronic repulsions. chegg.com

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools for investigating the structure, reactivity, and mechanistic pathways of molecules like this compound. pitt.edu Techniques such as Density Functional Theory (DFT) are commonly employed for these purposes. researchgate.net

Quantum Mechanical Calculations of Reaction Pathways and Energy Profiles

Quantum mechanical calculations, particularly using methods like DFT with basis sets such as B3LYP/6-31G(d,p), can be used to model the reaction pathways of this compound. acs.orgresearchgate.net These calculations can elucidate the step-by-step mechanism of a reaction, identifying all intermediates and transition states.

For a hypothetical reaction, such as an intramolecular cyclization, computational methods can map out the potential energy surface. This surface provides a visual representation of the energy of the system as a function of the geometric coordinates of the atoms. By identifying the lowest energy path on this surface, the most likely reaction mechanism can be determined. The calculated activation barriers for reactions are crucial in predicting whether a reaction is feasible under certain conditions. researchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from such calculations for a proposed reaction pathway.

| Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1 | This compound | Intermediate 1 | 25 | -5 |

| 2 | Intermediate 1 | Final Product | 15 | -20 |

Note: This data is illustrative and not based on actual experimental or computational results for this specific compound.

Transition State Analysis and Reaction Energetics

A critical aspect of computational mechanistic studies is the identification and characterization of transition states. pitt.edu A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The structure of the transition state provides insight into the geometry of the molecule as it transforms from reactant to product.

Application of Frontier Molecular Orbital Theory to Reactivity

Frontier Molecular Orbital (FMO) theory is a useful model for predicting the reactivity and selectivity of chemical reactions. metu.edu.tracs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the hydroxyl group or the triple bond. The LUMO would be associated with the electron-deficient centers, particularly the carbonyl carbon of the aldehyde group.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net FMO theory can be used to predict how this compound will react with other reagents. For example, a nucleophile would be expected to attack the atom with the largest LUMO coefficient, while an electrophile would target the atom with the largest HOMO coefficient.

A hypothetical table of FMO properties is presented below to illustrate these concepts.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -9.5 | Oxygen (hydroxyl), C≡C |

| LUMO | -1.2 | Carbon (aldehyde) |

| HOMO-LUMO Gap | 8.3 | - |

Note: This data is illustrative and not based on actual experimental or computational results for this specific compound.

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the reaction mechanism of bifunctional compounds like this compound by altering the stability of reactants, transition states, and intermediates, as well as by directly participating in the reaction pathway. While specific mechanistic studies on this compound are not extensively documented in the literature, the well-established principles of solvent effects on analogous systems, such as other hydroxy-enones and aldehydes, provide a strong framework for understanding its reactivity. The key solvent properties at play include polarity, protic or aprotic nature, and the ability to form hydrogen bonds.

Influence of Solvent Polarity and Hydrogen Bonding

The presence of both a hydroxyl group and a carbonyl group in this compound makes it susceptible to interactions with both protic and aprotic polar solvents.

Protic Solvents: Protic solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors. They can solvate the carbonyl oxygen through hydrogen bonding, potentially increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. Conversely, they can also form hydrogen bonds with the hydroxyl group, which may hinder its participation in intramolecular processes. In reactions where the hydroxyl group acts as an internal nucleophile, protic solvents can compete with these intramolecular interactions, potentially altering the reaction pathway or selectivity. For instance, in the aerobic oxidation of aldehydes, the presence of protic solvents can lead to the formation of hydrogen bonds with the reactant, which has been shown to affect the reaction rate and selectivity by influencing the C-H bond energy of the aldehyde group. frontiersin.org

Aprotic Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724), can solvate cations but are less effective at solvating anions. libretexts.org In the context of reactions involving this compound, aprotic solvents can influence the reactivity of external nucleophiles. More significantly, in the absence of competing intermolecular hydrogen bonds from the solvent, aprotic solvents can favor intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of this compound. This intramolecular interaction can pre-organize the molecule into a cyclic conformation, which can significantly impact the stereochemical outcome of certain reactions. Studies on similar 2'-hydroxyenones have demonstrated that in aprotic solvents, an intramolecular hydrogen bond can direct the facial selectivity of photocycloadditions. nih.gov

Solvent Effects on Reaction Rates and Selectivity: A Comparative Overview

The effect of the solvent on reaction outcomes is often dramatic, influencing both the rate of reaction and the distribution of products. For example, in bimolecular fragment coupling reactions leading to the formation of tetrahydropyran (B127337) rings, which are structurally related to potential cyclization products of this compound, the choice of solvent has been shown to have a significant impact on reaction rates. Acetonitrile, a polar aprotic solvent, was found to provide substantial rate-enhancing effects compared to the less polar aprotic solvent dichloromethane. pitt.edu This was attributed to the ability of acetonitrile to stabilize the oxocarbenium ion intermediate. pitt.edu

The following interactive data table, based on findings from a study on a related bimolecular fragment coupling reaction, illustrates the typical influence of different solvents on reaction yield, which can be correlated to the reaction rate and stability of intermediates.

Mechanistic Implications for this compound

Based on these general principles, several predictions can be made regarding the influence of solvents on the reaction mechanisms of this compound:

Nucleophilic Addition: In reactions involving external nucleophiles, polar aprotic solvents are likely to enhance the rate of nucleophilic attack on the carbonyl carbon by solvating the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus increasing its reactivity. libretexts.org

Cyclization Reactions: For intramolecular reactions, such as the cyclization to form cyclic ethers, the choice between protic and aprotic solvents could be critical in determining the product distribution. Aprotic solvents would likely favor intramolecular hydrogen bonding, potentially leading to a higher yield of a specific cyclized product. Protic solvents, by contrast, might favor intermolecular reactions or lead to a different diastereomer of the cyclized product. nih.gov

Reaction Pathway Switching: It is plausible that by carefully selecting the solvent, one could switch the reaction pathway between, for example, an intermolecular reaction with an external reagent and an intramolecular cyclization.

Spectroscopic Characterization Methodologies in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. It provides insights into the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The structural backbone of 4-Hydroxy-4-methylhex-2-ynal, an acyclic molecule with distinct functional groups including an aldehyde, an alkyne, and a tertiary alcohol, can be comprehensively mapped using a combination of 1D and 2D NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons. For this compound, distinct signals would be expected for the aldehydic proton, the hydroxyl proton, and the protons of the ethyl and methyl groups. The chemical shift (δ) of the aldehydic proton is typically found significantly downfield (δ 9.0-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The protons of the ethyl group (CH₂ and CH₃) and the lone methyl group would appear in the aliphatic region of the spectrum.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. oregonstate.eduoregonstate.edu Carbonyl carbons of aldehydes resonate far downfield (δ 190-200 ppm), while the sp-hybridized carbons of the alkyne would appear in the δ 70-90 ppm range. organicchemistrydata.orglibretexts.orgbhu.ac.in The carbon bearing the hydroxyl group (C4) would be found around δ 65-85 ppm, and the aliphatic methyl and ethyl carbons would be observed at higher field (lower ppm values). libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (Aldehyde) | 9.1 - 9.3 | - |

| C1 (Aldehyde) | - | 190 - 195 |

| C2 (Alkyne) | - | 85 - 90 |

| C3 (Alkyne) | - | 80 - 85 |

| C4 (Quaternary-OH) | - | 65 - 75 |

| OH | Variable (2.0 - 5.0) | - |

| C5 (Methylene) | 1.6 - 1.8 | 30 - 40 |

| H5 (Methylene) | 1.6 - 1.8 | - |

| C6 (Methyl) | 0.9 - 1.1 | 8 - 12 |

| H6 (Methyl) | 0.9 - 1.1 | - |

| C7 (Methyl) | 1.4 - 1.6 | 25 - 35 |

| H7 (Methyl) | 1.4 - 1.6 | - |

2D NMR Techniques: To assemble the molecular structure, 2D NMR experiments that show correlations between nuclei are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the methylene (B1212753) protons (H5) and the methyl protons (H6) of the ethyl group, confirming this structural fragment. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. For example, the proton signal at ~9.2 ppm would correlate to the carbon signal at ~192 ppm, identifying the aldehyde group (C1-H1). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. ustc.edu.cn Key HMBC correlations for this compound would include:

The aldehydic proton (H1) correlating to the alkyne carbons (C2 and C3).

The methyl protons (H7) on C4 correlating to the alkyne carbons (C2 and C3) and the methylene carbon (C5).

While this compound is a chiral molecule (due to the C4 center), it does not possess diastereomers arising from E/Z isomerism as it contains a triple bond. However, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are still valuable for probing the molecule's conformation. columbia.edublogspot.com

These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. wordpress.comacdlabs.com For a relatively small and flexible acyclic molecule, NOESY or ROESY can reveal the preferred spatial arrangement of the different groups. columbia.eduresearchgate.net For instance, correlations between the protons of the C7 methyl group and the protons of the C5 methylene group would provide information about the rotational conformation around the C4-C5 bond. Although not used for assigning a fixed stereochemistry in this case, these through-space correlations are fundamental for a complete structural description in solution. blogspot.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its molecular formula, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.0001 atomic mass units). measurlabs.comfilab.fr This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₇H₁₀O₂. HRMS analysis would be used to confirm this by providing an exact mass measurement that distinguishes it from any other combination of atoms with the same nominal mass.

Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₀O₂ |

| Nominal Mass | 126 amu |

| Monoisotopic (Exact) Mass | 126.06808 Da |

| Common Adducts (ESI+) | [M+H]⁺: 127.07536, [M+Na]⁺: 149.05730 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A specific parent ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a "fingerprint" that reveals the molecule's structural connectivity.

For this compound, characteristic fragmentation pathways would be expected:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da), which would result in a significant peak at m/z 109.0647 for the [M+H-H₂O]⁺ ion. libretexts.orgsavemyexams.com

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a favorable process. Cleavage of the C4-C5 bond would result in the loss of an ethyl radical and formation of a resonance-stabilized cation.

Propargylic Cleavage: Alkynes often cleave at the bond adjacent to the triple bond to form a stabilized propargyl cation. utexas.edu

Analysis of these specific fragment masses helps to confirm the arrangement of the functional groups and the alkyl chain. libretexts.org

In many research scenarios, compounds are not pure but are part of a complex mixture. Coupling a separation technique like chromatography with mass spectrometry is essential for analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. nih.govmdpi.com this compound, being a relatively small molecule, could potentially be analyzed by GC-MS. The gas chromatograph would separate it from other components in a mixture before it enters the mass spectrometer for detection and identification. Derivatization may sometimes be employed to improve thermal stability and chromatographic behavior.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is ideal for less volatile or thermally sensitive compounds. roscoff-culture-collection.org Given the presence of a polar hydroxyl group and an aldehyde, LC-MS would be a very suitable method for the analysis of this compound. researchgate.netnih.gov Reversed-phase LC would separate the compound from a sample matrix, after which it would be ionized (e.g., by Electrospray Ionization, ESI) and analyzed by the mass spectrometer. This approach is particularly powerful for analyzing reaction mixtures or biological samples without requiring derivatization. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, IR spectroscopy is instrumental in confirming its structure by identifying its key functional groups: a hydroxyl (-OH) group, a carbon-carbon triple bond (C≡C) of the alkyne, and a carbonyl (C=O) group of the aldehyde.

The IR spectrum of this compound would exhibit a series of absorption bands, each corresponding to a specific vibrational motion of the bonds within the molecule. The identification of these characteristic bands allows for the unambiguous confirmation of the presence of the respective functional groups.

The most prominent and diagnostically useful peaks would be:

Hydroxyl (-OH) Group: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹. This broadness is a result of hydrogen bonding between molecules.

Carbonyl (C=O) Group of the Aldehyde: A sharp and strong absorption band is anticipated in the range of 1715-1685 cm⁻¹. The conjugation with the alkyne might shift this frequency slightly.

Alkyne (C≡C) Group: A weak to medium, sharp absorption band is expected around 2260-2100 cm⁻¹. The position of this band can provide information about the substitution pattern of the alkyne.

Aldehydic C-H Stretch: The C-H bond of the aldehyde group typically shows one or two weak to medium bands in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.

Alkyl C-H Stretches: The C-H bonds of the methyl and ethyl groups will show sharp absorptions in the 2975-2850 cm⁻¹ region.

The following interactive table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3600-3200 | Strong, Broad |

| Alkyl | C-H stretch | 2975-2850 | Medium to Strong, Sharp |

| Aldehyde | C-H stretch | 2850-2800 & 2750-2700 | Weak to Medium |

| Alkyne | C≡C stretch | 2260-2100 | Weak to Medium, Sharp |

| Aldehyde | C=O stretch | 1715-1685 | Strong, Sharp |

IR spectroscopy is not only a tool for structural elucidation but also a valuable technique for monitoring the progress of chemical reactions in real-time or through periodic sampling. In the synthesis or further transformation of this compound, IR spectroscopy can be employed to track the disappearance of reactants and the appearance of products.

For instance, in a reaction where this compound is the desired product, one could monitor the appearance of the characteristic strong C=O stretching vibration of the aldehyde and the broad O-H band. Conversely, if this compound is a starting material that undergoes further reaction, for example, a reduction of the aldehyde, the disappearance of the C=O stretching band at ~1700 cm⁻¹ would indicate the progress of the reaction.

Consider a hypothetical oxidation of 4-methylhex-2-yn-1,4-diol to form this compound. By monitoring the reaction mixture with IR spectroscopy, one would observe the appearance of the strong aldehyde C=O stretch around 1700 cm⁻¹ and potentially a change in the shape and position of the O-H stretching band as the primary alcohol is converted to an aldehyde. The relative intensities of these peaks over time can provide kinetic information about the reaction.

Stereochemical Aspects of 4 Hydroxy 4 Methylhex 2 Ynal and Its Transformations

Principles of Chiral Induction and Control in Synthesis

The synthesis of a specific enantiomer of 4-Hydroxy-4-methylhex-2-ynal hinges on the principles of chiral induction, where a chiral influence directs the formation of a new stereocenter with a preferred configuration. This control can be exerted through several key strategies:

Substrate Control: An existing stereocenter within the starting material can dictate the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral precursor containing a stereocenter that influences the addition to a pro-chiral carbonyl group would be a viable strategy.

Auxiliary Control: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereoselectivity of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral oxazolidinone auxiliary could be used to control the addition of a propynal equivalent to a ketone. bath.ac.uk

Reagent Control: A chiral reagent can react with a prochiral substrate to form a chiral product. This often involves the use of enzymes or chiral metal complexes that can differentiate between enantiotopic faces of a prochiral starting material.

Catalyst Control: A chiral catalyst provides a chiral environment for the reaction, leading to the preferential formation of one enantiomer. This is a highly efficient method as only a small amount of the chiral catalyst is needed to generate a large quantity of the desired enantiomerically enriched product.

Diastereoselective Approaches to Carbonyl Additions

The key bond formation in the synthesis of this compound involves the addition of a nucleophile to a carbonyl group. When the substrate already contains a stereocenter, this addition can lead to the formation of diastereomers. Controlling the diastereoselectivity of this addition is paramount.

A common approach involves the nucleophilic addition of an ethynyl (B1212043) group to 2-butanone. To achieve diastereoselectivity, a chiral ligand can be used to modify the metallic acetylide, creating a chiral environment that favors attack from one face of the prochiral ketone. For example, the use of a chiral ligand such as a derivative of tartaric acid or a chiral amino alcohol in conjunction with a zinc or titanium-based reagent can lead to high diastereoselectivity.

Another strategy is the use of a chiral auxiliary attached to either the ketone or the alkyne. For instance, a chiral auxiliary on the ketone could sterically hinder one face, forcing the incoming nucleophile to attack from the less hindered side.

The Cram, Felkin-Anh, and Cornforth models are often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. These models consider the steric and electronic properties of the substituents adjacent to the carbonyl group to predict the favored trajectory of the incoming nucleophile.

| Model | Predicted Major Diastereomer | Key Influencing Factor |

| Cram's Rule | Attack from the less hindered face | Steric bulk of substituents |

| Felkin-Anh Model | Nucleophile attacks anti to the largest group | Torsional strain considerations |

| Cornforth Model | Nucleophile attacks anti to the polar group | Dipole-dipole interactions |

Enantioselective Syntheses of Chiral Analogs

The enantioselective synthesis of chiral analogs of this compound, where the stereochemistry at the C4 position is controlled, is a significant challenge. Several powerful methods in asymmetric synthesis can be applied.

One of the most effective methods is the asymmetric alkynylation of a prochiral ketone, such as 2-butanone, with an ethynylating agent in the presence of a chiral catalyst. Catalytic systems based on zinc, titanium, or other transition metals complexed with chiral ligands have proven to be highly effective. For example, the use of a chiral ProPhenol ligand in combination with a zinc reagent can catalyze the addition of an alkyne to an aldehyde with high enantioselectivity. mdpi.com

Enzymatic resolutions are another powerful tool. A racemic mixture of this compound could be subjected to an enzymatic reaction, such as an esterification catalyzed by a lipase (B570770), which selectively acylates one enantiomer, allowing for the separation of the two. For instance, Candida antarctica lipase has been successfully used in the kinetic resolution of similar racemic secondary allylic alcohols. bibliotekanauki.pl

The following table summarizes some potential enantioselective approaches for the synthesis of chiral analogs of this compound:

| Method | Chiral Source | Typical Enantiomeric Excess (ee) |

| Asymmetric Alkynylation | Chiral ligand (e.g., BINOL, ProPhenol) | >90% |

| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase) | >95% |

| Chiral Auxiliary | Evans oxazolidinone | >95% |

Determination of Absolute and Relative Stereochemical Configurations

Once a chiral synthesis has been performed, it is crucial to determine the absolute and relative stereochemistry of the product. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of the molecule by analyzing the spatial proximity of different protons. The use of chiral shift reagents can also help in resolving the signals of enantiomers in a racemic mixture, allowing for the determination of enantiomeric excess.

X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique to separate enantiomers and determine the enantiomeric excess of a chiral sample. By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times.

Optical Rotation: Measurement of the specific rotation of a sample using a polarimeter can indicate which enantiomer is present in excess, provided the optical rotation of the pure enantiomers is known.

The absolute configuration is often determined by relating the synthesized compound to a known chiral standard through a series of stereochemically well-defined reactions.

Chirality Transfer in Subsequent Reactions

The stereocenter at C4 in this compound can influence the stereochemical outcome of subsequent reactions, a phenomenon known as chirality transfer. The hydroxyl group at the chiral center can act as a directing group, coordinating to reagents and delivering them to a specific face of the molecule.

For example, in the reduction of the alkyne moiety, the hydroxyl group can direct the hydrogenation to occur from the same face, leading to a syn-diol. Similarly, in epoxidation reactions of the double bond that could be formed from the alkyne, the chiral hydroxyl group can direct the epoxidizing agent to one face of the double bond, resulting in a diastereoselective epoxidation.

The efficiency of chirality transfer depends on several factors, including the nature of the reaction, the reagents used, and the conformational flexibility of the molecule. Understanding and predicting the extent of chirality transfer is crucial for the design of synthetic routes that build upon the stereochemistry of this compound to create more complex chiral molecules.

Applications in Advanced Organic Synthesis and Natural Product Chemistry

Role as a Versatile Chiral Building Block

A critical aspect of modern organic synthesis is the use of chiral building blocks to construct stereochemically complex molecules. These small, enantiomerically pure molecules serve as foundational starting materials. While the structure of 4-Hydroxy-4-methylhex-2-ynal, containing a chiral center at the C4 position, suggests its potential as such a building block, there is a lack of specific published research demonstrating its widespread use in this capacity.

Utility in Fragment Coupling Strategies

Fragment coupling, a convergent strategy where complex molecules are assembled from smaller, pre-synthesized pieces, often relies on building blocks with multiple, orthogonally reactive functional groups. The aldehyde and alkyne functionalities of this compound could theoretically participate in various coupling reactions. However, documented examples of its successful implementation in prominent fragment coupling strategies are not present in the available literature.

Precursors for Complex Molecular Scaffolds

The transformation of simple starting materials into intricate molecular scaffolds is a testament to the power of organic synthesis. While the structure of this compound holds theoretical potential for elaboration into more complex frameworks, there is no significant body of research that highlights its use as a routine precursor for generating diverse and complex molecular scaffolds.

Intermediate in the Total Synthesis of Complex Molecules

The total synthesis of natural products is a driving force for innovation in organic chemistry. Key intermediates are often highly functionalized molecules that enable the efficient construction of the target compound. The investigation into the role of this compound as a documented intermediate in the total synthesis of complex natural products did not uncover any established examples.

Contribution to the Construction of Natural Product Cores (e.g., precursors to hydroporphyrins or related bioactive compounds)

The synthesis of natural product cores, such as the macrocyclic framework of hydroporphyrins, requires specific and often highly specialized precursors. There is no scientific literature that identifies this compound as a known precursor or key intermediate in the construction of hydroporphyrins or other related bioactive compound cores.

Synthesis of Biologically Relevant Functionalized Compounds

The search for novel therapeutic agents often involves the synthesis of new, biologically active compounds. While the functional groups within this compound could be of interest in medicinal chemistry, there are no prominent, publicly available research articles that describe its direct use as a key starting material or intermediate for the synthesis of significant, biologically relevant functionalized compounds.

Development of Novel Synthetic Methodologies

New synthetic methods are often developed and tested using a range of substrates to demonstrate their utility and scope. A review of the literature does not show this compound being used as a benchmark substrate or key component in the development of novel synthetic methodologies.

Exploration of New Catalytic Systems

There is no specific information available in the reviewed literature detailing the use of this compound as a substrate for the exploration or development of new catalytic systems.

Innovations in Multi-Step Reaction Sequences

A review of the literature did not yield specific examples of multi-step reaction sequences or total syntheses of natural products where this compound serves as a key starting material or intermediate.

Application as a Research Probe in Mechanistic Investigations

No documented instances of this compound being employed as a specialized research probe to investigate or elucidate chemical reaction mechanisms were found in the available literature.

Q & A

Q. Table 1. Spectroscopic Reference Data for this compound

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes alkyne coupling |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Reduces side reactions |

| Reaction Time | 12–16 h | Balances conversion vs. degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.